molecular formula C13H8FN3O2 B2898257 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 1239755-28-2

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone

Cat. No.: B2898257
CAS No.: 1239755-28-2
M. Wt: 257.224
InChI Key: JLPMMRNOIASNTR-UHFFFAOYSA-N
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Description

5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-fluorophenyl group. The 4-fluorophenyl substituent enhances metabolic stability and binding affinity to biological targets, while the oxadiazole-pyridinone framework contributes to planar molecular geometry, facilitating interactions with enzyme active sites .

Properties

IUPAC Name

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-13(19-17-12)9-3-6-11(18)15-7-9/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPMMRNOIASNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CNC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone typically involves the formation of the oxadiazole ring followed by its attachment to the pyridinone moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Comparison of Selected Analogues
Compound Name Key Substituents Synthesis Method Reference
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone 4-Fluorophenyl (oxadiazole), pyridinone (unsubstituted) Chalcone condensation with hydrazine
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-carboxamide (pyridinone replacement), 2-methylphenyl Multi-step coupling reactions
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one 2-Chlorophenyl (oxadiazole), cyclopropyl-oxadiazole methyl (pyridinone) Three-component cycloaddition
1-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyridinyl (oxadiazole), phenyl-oxadiazole methyl (pyridinone) Condensation with aldehydes

Synthesis Notes:

  • The target compound is typically synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives under acidic conditions .
  • Analogues with carboxamide or tetrazole groups often require multi-step protocols, including Suzuki coupling or nucleophilic substitution .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles : The 4-fluorophenyl group in the target compound forms a dihedral angle of ~5° with the oxadiazole ring, promoting near-planar geometry. This contrasts with analogues like 5-(4-fluorophenyl)-3-hydroxy-6-[4-(1H-tetrazol-5-yl)phenyl]pyridin-2(1H)-one, where perpendicular fluorophenyl orientation disrupts planarity .
  • Crystal Packing: Pyridinone derivatives with smaller substituents (e.g., methyl or chloro) exhibit tighter crystal packing, enhancing thermal stability .

Key Findings :

  • The target compound’s pyridinone core confers moderate lipophilicity (LogP = 2.1), favoring better aqueous solubility than piperidine-carboxamide analogues (LogP = 3.8) .
  • Substitution with electron-withdrawing groups (e.g., trifluoromethoxy in ) enhances target affinity but reduces metabolic stability .
  • Anti-TB activity correlates with planar geometry, as seen in the high binding affinity (-10.5 kcal/mol) of the piperidine-carboxamide analogue .

Biological Activity

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C12H8FN3OC_{12}H_{8}FN_{3}O with a molecular weight of approximately 227.21 g/mol. The structure features a pyridinone core linked to a 1,2,4-oxadiazole moiety substituted with a fluorophenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown that it exhibits notable activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75

The compound demonstrated synergistic effects when combined with conventional antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against multi-drug resistant (MDR) strains .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various normal cell lines. The results indicated low cytotoxicity with IC50 values exceeding 60 µM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Inhibition of Dihydrofolate Reductase (DHFR) : It also inhibits DHFR, which is crucial for folate synthesis in bacteria .
  • Biofilm Disruption : Significant reduction in biofilm formation was observed in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibiofilm agent .

Case Studies

A notable study conducted by Mohamed et al. (2021) explored the synthesis and biological evaluation of various derivatives of oxadiazole compounds, including the target compound. Their findings confirmed the antimicrobial potency and low toxicity profile, supporting further development as a therapeutic agent against MDR pathogens .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as 4-fluorobenzamide derivatives with hydroxylamine, followed by coupling to a pyridinone scaffold. Key steps include:

  • Oxadiazole Formation : React 4-fluorobenzoyl chloride with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under reflux (80–90°C) for 6–8 hours to form the oxadiazole intermediate .
  • Pyridinone Coupling : Use a Suzuki-Miyaura or Ullmann coupling to attach the oxadiazole moiety to the pyridinone core. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (K₂CO₃) in DMF at 110°C .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45% to 65%, depending on steric and electronic effects of substituents.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and oxadiazole/pyridinone backbone signals (δ 6.5–7.0 ppm for pyridinone protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₄H₉FN₃O₂: 278.07 g/mol) with ESI+ or MALDI-TOF .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid, gradient elution) with UV detection at 254 nm .

Advanced: How should researchers address contradictory biological activity data across studies (e.g., antimicrobial vs. ineffective results)?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent microbial strains (e.g., E. coli ATCC 25922), inoculum size (1×10⁶ CFU/mL), and compound concentrations (10–100 µM) to reduce variability .
  • Control for Degradation : Store the compound at –20°C in anhydrous DMSO and verify stability via LC-MS before assays. Degradation products (e.g., hydrolyzed oxadiazole) may skew results .
  • Validate Target Engagement : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to putative targets (e.g., bacterial DNA gyrase) .

Advanced: What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450). Use the crystal structure of homologous proteins (PDB ID: 4COF) as templates .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling : Develop models using MOE or RDKit to correlate substituent electronegativity (e.g., fluorine position) with bioactivity .

Basic: Which structural features of this compound influence its solubility and bioavailability?

Methodological Answer:

  • LogP Analysis : The fluorophenyl group increases hydrophobicity (predicted LogP ~2.1), while the pyridinone ring enhances water solubility via hydrogen bonding .
  • Salt Formation : Improve aqueous solubility by synthesizing hydrochloride salts (react with HCl in diethyl ether) .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp >1×10⁻⁶ cm/s indicates good intestinal absorption) .

Advanced: How can researchers design stability studies to identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions at 37°C. Monitor via LC-MS to identify degradation products (e.g., ring-opening of oxadiazole) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at elevated temperatures (40–60°C) .
  • Metabolite Identification : Incubate with liver microsomes (human or rat) and analyze via UPLC-QTOF for phase I/II metabolites .

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